2-Fluoro-4-methoxy-5-methylbenzaldehyde
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Overview
Description
2-Fluoro-4-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methoxy-5-methylbenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. Another method involves the reaction of p-fluorotoluene with 1,1-dichlorodimethyl ether .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-4-methoxy-5-methylbenzoic acid.
Reduction: 2-Fluoro-4-methoxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-methoxy-5-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-5-methylbenzaldehyde involves its interaction with cellular components. For instance, it may disrupt cellular antioxidation systems, making it effective against fungal pathogens . The molecular targets and pathways involved include enzymes and proteins that are crucial for maintaining cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Similar structure but lacks the methyl group.
2-Fluoro-5-methylbenzaldehyde: Similar structure but lacks the methoxy group.
Uniqueness
2-Fluoro-4-methoxy-5-methylbenzaldehyde is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-fluoro-4-methoxy-5-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-7(5-11)8(10)4-9(6)12-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSDMJSLGGGRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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